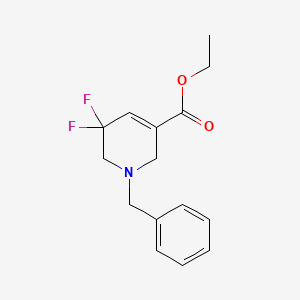

Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate

Beschreibung

Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate is a fluorinated tetrahydropyridine derivative characterized by a 1-benzyl substituent, 5,5-difluoro groups, and an ethyl ester moiety at the 3-position.

Crystallographic validation of such compounds often employs programs like SHELXL for refinement and ORTEP-III for visualization, ensuring accurate determination of bond lengths, angles, and ring puckering parameters .

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-5,5-difluoro-2,6-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NO2/c1-2-20-14(19)13-8-15(16,17)11-18(10-13)9-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZOCJWETIAZFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(CN(C1)CC2=CC=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Pyridinium/Quinolinium Salts as Intermediates

A key step involves the formation of pyridinium or quinolinium salts by alkylation of the nitrogen atom with benzyl bromide derivatives. This reaction is typically conducted in solvents such as acetone, acetonitrile, or toluene under reflux conditions for 24–30 hours. The resulting salts precipitate and are isolated by filtration and washing with diethyl ether.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Alkylation | Pyridine/quinoline + benzyl bromide, reflux in acetone/CH3CN/toluene for 24-30 h | Formation of pyridinium/quinolinium salts |

Transfer Hydrogenation to Tetrahydropyridine

The reduction of pyridinium or quinolinium salts to the corresponding tetrahydropyridine derivatives is efficiently accomplished by transfer hydrogenation using ethanol as a hydrogen source. Catalysis is achieved by iridium complexes such as pentamethylcyclopentadienyl iridium dichloride dimer ([IrCp*Cl2]2) in the presence of ligands and bases (e.g., Cs2CO3, DABCO), under nitrogen atmosphere at elevated temperatures (~90 °C) for 20–24 hours.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | [IrCp*Cl2]2 (2 mol %) | Essential for hydrogen transfer |

| Ligand | Various phosphine or nitrogen ligands (4 mol %) | Ligand choice affects yield |

| Base | Cs2CO3 or DABCO | Required for reaction progression |

| Solvent | Ethanol | Hydrogen source and solvent |

| Temperature | 90 °C | Optimal for reaction |

| Reaction time | 20–24 hours | Sufficient for full conversion |

Purification

Post-reaction, the mixture is cooled, diluted with dichloromethane, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures (1–10%) as eluents to afford pure this compound.

Optimization and Yield Data

Optimization studies reveal that the presence of ligand and base is critical for high yields. For example, removal of ligand reduces yield drastically (from ~85% to ~46%), and substitution of Cs2CO3 with other bases often results in no detectable product formation. The use of ethanol volume and reaction temperature also significantly influences yield (Table 1).

| Entry | Deviation from Standard Conditions | Yield (%) of Product |

|---|---|---|

| 1 | None | 85 |

| 2 | Without ligand | 46 |

| 3 | K2CO3/NaOAc/Na2CO3 instead of Cs2CO3 | Not detected |

| 7 | Ethanol (0.5 mL, 0.14 M) | 85 |

| 10 | 50 °C instead of 90 °C | Trace |

Representative Experimental Procedure Summary

Preparation of Pyridinium Salt: Reflux pyridine derivative with benzyl bromide in acetone or acetonitrile for 24 h. Isolate salt by filtration.

Transfer Hydrogenation: In an oven-dried Schlenk tube under nitrogen, mix pyridinium salt (0.5 mmol), [IrCp*Cl2]2 (2 mol %), ligand (4 mol %), KI (3 equiv), and DABCO (1 equiv). Add ethanol (5–6 mL) and stir at 90 °C for 20–24 h.

Workup: Cool, dilute with DCM, filter through Celite, concentrate, and purify by column chromatography.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Pyridinium salt formation | Pyridine + benzyl bromide, reflux in acetone/CH3CN | 70–99 | Solvent choice affects solubility |

| Difluoro substitution | Electrophilic fluorination (specific reagents vary) | Not explicitly reported | Requires selective fluorination methods |

| Transfer hydrogenation | [IrCp*Cl2]2, ligand, base, ethanol, 90 °C, 20-24 h | 75–85 | Critical step for tetrahydropyridine formation |

| Purification | Silica gel chromatography (hexane/ethyl acetate) | — | Yields isolated pure compound |

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic aqueous conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization:

| Reagent/Conditions | Product | Application |

|---|---|---|

| NaOH/H₂O, reflux | 1-Benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylic acid | Precursor for peptide coupling or salt formation |

This step is analogous to the hydrolysis of 3-benzyl-1-cyano-3-azabicyclo[3.1.0]hexane to its carboxylic acid derivative under similar conditions .

Debenzylation via Hydrogenolysis

The benzyl group attached to the nitrogen atom can be removed through catalytic hydrogenation, enabling subsequent modifications at the nitrogen site:

| Reagent/Conditions | Product | Notes |

|---|---|---|

| H₂, Pd/C (10%), ethanol | 5,5-Difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate | Exposes free amine for nucleophilic reactions |

This reaction mirrors debenzylation strategies applied to 3-benzyl-1-tert-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane .

Amine Coupling Reactions

The deprotected amine reacts with electrophilic partners, such as quinolone or naphthyridine nuclei, to form complex heterocyclic systems. For example:

This methodology aligns with protocols for synthesizing quinolone antibiotics .

Fluorine Substitution Reactions

The difluoro substituents at C5 participate in nucleophilic aromatic substitution (SNAr) under controlled conditions:

| Reagent/Conditions | Product | Mechanism |

|---|---|---|

| KOH, DMSO, 80°C | 5-Hydroxy-5-fluoro derivative | Base-mediated hydroxyl substitution |

Similar reactivity is observed in fluorinated piperidine systems, where fluorine acts as a leaving group .

Reduction of the Tetrahydropyridine Ring

Lithium aluminum hydride (LiAlH₄) selectively reduces the tetrahydropyridine ring while preserving the ester group:

| Reagent/Conditions | Product | Outcome |

|---|---|---|

| LiAlH₄, THF, 0°C → RT | Ethyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate | Saturated piperidine core enhances conformational rigidity |

This step is critical for modulating the compound’s pharmacokinetic properties .

Functionalization via Acylation

The free amine generated after debenzylation undergoes acylation to introduce diverse substituents:

| Reagent/Conditions | Product | Utility |

|---|---|---|

| Acetic anhydride, pyridine | Ethyl 1-acetyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate | Enhances lipophilicity for membrane penetration |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Antidepressant Properties

Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant antidepressant activity. Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate has been investigated for its potential role in modulating neurotransmitter systems associated with mood regulation. The difluorinated structure enhances its affinity for certain receptors, potentially leading to improved efficacy in treating depression .

1.2. Anticancer Activity

Research into the anticancer properties of this compound has shown promise in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in tumor cells. Such findings suggest that this compound could be a candidate for further development as an anticancer agent .

Pharmacology

2.1. Potassium Channel Modulation

This compound has been identified as a modulator of potassium channels, particularly TASK-1 (KCNK3). This modulation is relevant for developing treatments for cardiac arrhythmias such as atrial fibrillation and flutter. By influencing potassium ion flow across cell membranes, this compound may help stabilize cardiac rhythms .

2.2. Neuroprotective Effects

The neuroprotective potential of this compound is under investigation with respect to neurodegenerative diseases like Alzheimer's and Parkinson's. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in the progression of these diseases .

Material Science

3.1. Synthesis of Functional Materials

In material science, this compound is being explored for its use in synthesizing functional materials with specific electronic properties. Its unique structure allows for the development of polymers and composites that could be used in advanced electronic applications .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The benzyl group and fluorine atoms play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Substituent Differences

The compound’s closest analog, Ethyl 6-benzyl-1,2,3,4,5,6,7,8-octahydro-4-oxo-2-thioxopyrido[4,3-d]pyrimidine-3-acetate (reported in 2001), shares a benzyl group and ester functionality but differs significantly in ring saturation, substituent positions, and heteroatom inclusion (Table 1).

Table 1: Structural Comparison of Tetrahydropyridine Derivatives

| Compound | Substituents/Functional Groups | Ring System | Key Features |

|---|---|---|---|

| Target Compound | 1-benzyl, 5,5-difluoro, ethyl carboxylate | 1,2,5,6-tetrahydropyridine | Partially saturated ring with electron-withdrawing fluorine atoms |

| Ethyl 6-benzyl-...pyrido[4,3-d]pyrimidine | 6-benzyl, 4-oxo, 2-thioxo, ethyl acetate | Octahydropyrido-pyrimidine | Fully saturated fused-ring system with sulfur and oxygen heteroatoms |

Key Observations :

- Fluorine vs.

- Ring Conformation: The tetrahydropyridine core may exhibit distinct puckering behavior compared to fully saturated analogs. Cremer-Pople puckering parameters, which define ring non-planarity, could quantify these differences .

Reactivity Considerations :

- The difluoro groups may reduce nucleophilicity at the 5-position, altering regioselectivity in further functionalization compared to non-fluorinated analogs.

- The benzyl group’s steric bulk could influence reaction kinetics in cross-coupling or hydrogenation reactions.

Crystallographic and Conformational Analysis

Crystallographic studies of such compounds rely on software like SHELXL for refinement and ORTEP-III for structure visualization . For the target compound:

- Ring Puckering : The Cremer-Pople formalism (generalized for six-membered rings) would quantify deviations from planarity. Fluorine’s electronegativity may induce torsional strain, affecting puckering amplitude (q) and phase angle (φ) .

- Validation : Tools like PLATON (Spek, 2009) ensure structural integrity by checking for errors in bond distances, angles, and displacement parameters .

Biologische Aktivität

Ethyl 1-benzyl-5,5-difluoro-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1373503-79-7) is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity based on existing research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C15H17F2NO

- Molecular Weight : 281.30 g/mol

- Boiling Point : Not specified in available literature .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit effects similar to other heterocyclic compounds known for their pharmacological properties. The difluorinated tetrahydropyridine structure is hypothesized to enhance binding affinity to target receptors due to increased lipophilicity and electron-withdrawing effects from the fluorine atoms.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. Although specific IC50 values for this compound are not widely reported, related compounds within the tetrahydropyridine family have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.38 | Induces apoptosis via caspase activation |

| Compound B | HCT116 (Colon Cancer) | 2.84 | Cell cycle arrest in G1 phase |

| Ethyl 1-benzyl... | TBD | TBD | TBD |

Neuroprotective Effects

There is emerging evidence suggesting that related compounds may possess neuroprotective properties. For instance, tetrahydropyridine derivatives have been studied for their ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress. These effects are often mediated through modulation of signaling pathways involving NF-kB and MAPK .

Antimicrobial Activity

Some derivatives of tetrahydropyridines have demonstrated antimicrobial activity against both bacterial and fungal strains. The presence of the benzyl group in this compound may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated that while specific IC50 values were not determined for this compound alone, structural analogs exhibited significant cytotoxicity with IC50 values ranging from 0.11 to 15.63 µM across different cell lines .

- Neuroprotection Research : In a model of neurodegeneration induced by oxidative stress, a related compound demonstrated significant protective effects on neuronal viability and function. The study highlighted the potential for derivatives of ethyl 1-benzyl... to be developed as neuroprotective agents .

Q & A

Q. Tables for Key Parameters

| Parameter | Synthesis (Annulation) | Crystallography | Neurotoxicity Assay |

|---|---|---|---|

| Yield | 60–75% | R1 < 0.05 | TH Expression ↓50% |

| Key Spectral Data (¹H NMR) | δ 4.2 (q, J=7.1 Hz) | q₂ = 0.5 Å | LC-HRMS m/z 200.105 [M+H]⁺ |

| Computational Benchmark | N/A | B3LYP/6-31G* ΔE = 2.3 kcal | MM-PBSA ΔG = –8.1 kcal/mol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.